3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
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Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-15-8-5-13(6-9-15)17-12-16(20-21(17)27(4,22)23)14-7-10-18(25-2)19(11-14)26-3/h5-11,17H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVMMKDTHQONIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two methoxy groups and a methylsulfonyl moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study indicated that compounds similar to This compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at a concentration of 10 µM , compared to standard drugs like dexamethasone . This suggests that the compound may be effective in treating inflammatory diseases.
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, derivatives similar to the target compound have shown potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. One derivative exhibited an IC₅₀ value of 0.08 µM , indicating strong antiproliferative activity comparable to established anticancer agents like erlotinib .
3. Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Pyrazole derivatives have been tested against various pathogens, including E. coli and S. aureus, with promising results indicating significant antibacterial activity . The presence of specific functional groups in the structure enhances this activity.
4. Other Biological Activities
In addition to the aforementioned activities, compounds within this class have shown potential as monoamine oxidase B (MAO-B) inhibitors and have demonstrated antiviral properties . These findings suggest a broad therapeutic potential for pyrazole derivatives.
Case Studies
Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives:
- Selvam et al. synthesized a series of 1-thiocarbamoyl pyrazoles and evaluated their anti-inflammatory and MAO-B inhibitory activities, finding several compounds with promising effects comparable to indomethacin .
- Burguete et al. focused on synthesizing 1,5-diaryl pyrazoles and found notable antibacterial activity against multiple strains, reinforcing the importance of structural modifications for enhancing efficacy .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines. In particular:
- Breast Cancer : It has shown antiproliferative effects against MDA-MB-231 cells.
- Liver Cancer : Inhibition of HepG2 cell proliferation has been reported.
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anticonvulsant Properties
The synthesis of pyrazole derivatives has been linked to anticonvulsant activity. In particular:
- Mechanism : These compounds may modulate neurotransmitter release or alter ion channel activity, providing protection against seizures in animal models .
Antiviral Activity
Recent studies suggest that certain pyrazole derivatives exhibit antiviral properties:
- Target Viruses : Some derivatives have been tested against viral infections, showing promising results in inhibiting viral replication .
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various pyrazole derivatives, including the target compound. Results indicated significant cytotoxicity against breast and liver cancer cell lines, with IC50 values in the low micromolar range.
Case Study 2: Anticonvulsant Testing
In an animal model for epilepsy, the compound was administered in varying doses. Results showed a dose-dependent reduction in seizure frequency compared to control groups.
Chemical Reactions Analysis
Cyclocondensation of Chalcones with Hydrazines
This method involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazines under basic conditions to form pyrazolines, followed by oxidation to yield the final pyrazole product. For analogous compounds, reactions are often conducted in ethanol or methanol at reflux temperatures, with yields ranging from 66–94% .
Oxidation of Pyrazolines
Pyrazoline intermediates can be oxidized to form the aromatic pyrazole ring. For example, pyrazolines derived from chalcones and hydrazines undergo oxidative aromatization using reagents like hydrogen peroxide or air .
Use of Benzotriazoles for Functionalization
In some cases, benzotriazoles are employed to facilitate regioselective synthesis. This involves condensation of α-benzotriazolylenones with hydrazines, followed by oxidation to yield tetrasubstituted pyrazoles .
Reactivity and Transformations
The compound’s reactivity is governed by its structural features:
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Methoxyphenyl groups : Participate in electrophilic aromatic substitution (e.g., demethylation under acidic conditions).
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Methylsulfonyl group : Acts as a leaving group in nucleophilic substitution reactions.
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Dihydropyrazole ring : Undergoes oxidation to form fully aromatic pyrazoles.
Nucleophilic Substitution
The methylsulfonyl group (–SO₂–) can be displaced by nucleophiles (e.g., hydroxide, amines) under basic conditions, potentially forming derivatives with varied substituents at the 1-position.
Oxidative Aromatization
The dihydropyrazole ring can be oxidized to a fully conjugated pyrazole structure. This is critical for enhancing stability and altering biological activity .
Electrophilic Aromatic Substitution
The methoxyphenyl substituents may undergo reactions such as nitration or bromination at activated positions (e.g., para to methoxy groups) .
Structural and Spectroscopic Insights
The compound’s structure includes:
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Central pyrazole ring : Partially unsaturated (4,5-dihydro), with adjacent nitrogen atoms.
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Substituents :
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3-(3,4-dimethoxyphenyl): Enhances electron-donating effects.
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5-(4-methoxyphenyl): Further stabilizes the ring via resonance.
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1-(methylsulfonyl): Electron-withdrawing group, influencing reactivity.
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Spectral data (NMR, IR) typically confirm the presence of methoxy groups (δ ~3.8–3.9 ppm, singlets) and the sulfonyl group (δ ~2.9–3.1 ppm, triplet).
Preparation Methods
Chalcone Epoxidation and Hydrazine Addition
A widely adopted method involves the epoxidation of β-aryl chalcones followed by hydrazine cyclization:
Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one
- Reactants : 3,4-Dimethoxyacetophenone and 4-methoxybenzaldehyde.
- Conditions : Claisen-Schmidt condensation catalyzed by NaOH (40%) in ethanol/water (3:1) at 60°C for 6–8 hours.
- Yield : 70–85% (reported for analogous chalcones).
Step 2: Epoxidation with Hydrogen Peroxide
- Reactants : Chalcone (1 eq), H₂O₂ (30%, 2.5 eq), NaOH (1 eq) in methanol at 0–5°C for 2 hours.
- Product : Epoxide intermediate (3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)oxirane).
- Yield : 65–78%.
Step 3: Cyclocondensation with Hydrazine Hydrate
- Reactants : Epoxide (1 eq), hydrazine hydrate (1.2 eq) in ethanol under reflux for 12 hours.
- Mechanism : Nucleophilic attack of hydrazine at the electrophilic carbons of the epoxide, followed by ring opening and cyclization to form the pyrazoline.
- Product : 3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.
- Yield : 60–72%.
Direct Cyclocondensation of α,β-Unsaturated Ketones
Alternative protocols bypass epoxidation by utilizing α,β-ethylenic ketones directly:
Reactants :
- 3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone, 1 eq)
- Hydrazine hydrate (1.1 eq)
Conditions :
- Solvent: DMF or NMP (aprotic dipolar solvents enhance regioselectivity)
- Catalyst: 10% HCl (0.5 eq) added to accelerate dehydration
- Temperature: 80°C for 6 hours
Outcome :
N1-Sulfonylation to Introduce the Methylsulfonyl Group
Sulfonylation of Pyrazoline Amine
The free amino group at N1 of the pyrazoline undergoes sulfonylation under mild conditions:
Reactants :
- Pyrazoline intermediate (1 eq)
- Methanesulfonyl chloride (1.2 eq)
Conditions :
- Base: Triethylamine (2 eq) in dichloromethane (DCM)
- Temperature: 0°C → room temperature (2 hours)
- Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation
Mechanistic Insight :
- Base scavenges HCl, driving the reaction to completion.
- Steric hindrance from the 3,4-dimethoxyphenyl group minimizes disubstitution.
Optimization Strategies and Critical Parameters
Regioselectivity Control in Cyclocondensation
Sulfonylation Efficiency
- Stoichiometry : Excess methanesulfonyl chloride (1.2–1.5 eq) ensures complete conversion without side products.
- Temperature Control : Slow addition at 0°C prevents exothermic decomposition.
Analytical Characterization Data
Key spectroscopic properties confirm successful synthesis:
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Q & A
Q. Answer :
- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for sulfonation and methoxylation steps .
- Crystal Structure Prediction : Tools like Mercury CSD leverage databases (e.g., Cambridge Structural Database) to predict packing motifs, validated via experimental X-ray crystallography .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate machine learning to simulate solvent effects and optimize reaction temperatures, reducing experimental iterations .
Case Study :
A 2025 study achieved a 20% reduction in reaction time for sulfonation by combining DFT-calculated activation energies with AI-generated solvent polarity recommendations .
Basic: What analytical techniques confirm the compound’s structural integrity?
Q. Answer :
- X-Ray Crystallography : Resolves dihedral angles between aryl groups and confirms the methylsulfonyl group’s orientation (e.g., C–S bond length: ~1.76 Å) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) for storage guidelines .
Q. Answer :
- 3,4-Dimethoxy vs. 4-Methoxy : The 3,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets), while the 4-methoxy group improves solubility .
- Methylsulfonyl Role : The –SO₂CH₃ group increases metabolic stability by resisting cytochrome P450 oxidation, as shown in comparative pharmacokinetic studies .
Contradiction Resolution :
A 2020 study reported conflicting IC₅₀ values (5 µM vs. 12 µM) for analogs with 3-methoxy vs. 4-methoxy substituents. Molecular dynamics simulations revealed steric clashes in the 3-methoxy derivative, rationalizing lower activity .
Advanced: What strategies mitigate low solubility in pharmacological assays?
Q. Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (80:20 v/v) to achieve >1 mg/mL solubility without precipitation .
- Prodrug Design : Introduce phosphate esters at the 4-methoxyphenyl group, increasing aqueous solubility 10-fold while maintaining activity post-hydrolysis .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability (e.g., 2.5× higher AUC in rodent models) .
Q. Answer :
- Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) improve dihydropyrazole cyclization yields to >80% .
- Microwave Assistance : Reduces reaction time from 8 hours to 30 minutes for hydrazine condensation steps .
Scale-Up Example :
A 2023 pilot study achieved 90% purity at 500 g scale using continuous-flow reactors with in-line HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
